2-(4-Chlorophenyl)-N-(2-((4-methylphenyl)sulfonyl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(4-methylphenyl)sulfonylethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3S/c1-13-2-8-16(9-3-13)23(21,22)11-10-19-17(20)12-14-4-6-15(18)7-5-14/h2-9H,10-12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBGMTLKHWYWKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCNC(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)-N-(2-((4-methylphenyl)sulfonyl)ethyl)acetamide typically involves multiple steps, starting with the chlorination of phenol to produce 4-chlorophenol. This intermediate is then reacted with methylphenylsulfonyl chloride under controlled conditions to introduce the sulfonyl group. Finally, the acetamide group is added through acetylation.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves continuous monitoring of reaction conditions such as temperature, pressure, and pH to ensure the purity and yield of the final product. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in its purest form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of chlorophenols and their derivatives.
Reduction: Production of chlorophenylamines.
Substitution: Generation of various substituted phenylsulfonyl compounds.
Scientific Research Applications
This compound finds applications in various fields, including chemistry, biology, medicine, and industry.
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: The compound serves as a probe in biochemical studies to understand enzyme mechanisms and interactions. Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways. Industry: It is utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 2-(4-Chlorophenyl)-N-(2-((4-methylphenyl)sulfonyl)ethyl)acetamide exerts its effects involves binding to specific molecular targets and pathways. The compound interacts with enzymes and receptors, modulating their activity and influencing biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(1-(4-Chlorophenyl)-2-((N,4-dimethylphenyl)sulfonamido)ethyl)acetamide (3f)
Molecular Formula : C₁₉H₂₁ClN₂O₃S
Molecular Weight : 392.89 g/mol
Key Differences :
- Additional methyl group on the sulfonamide nitrogen.
- Ethyl chain branching (1-(4-chlorophenyl) vs. linear chain in the target compound).
Implications : - The N-methyl substitution may alter metabolic stability or steric interactions with biological targets.
- Reported in as part of a sulfonamide-ethyl series, suggesting shared synthetic routes (e.g., acetylation of sulfonamide intermediates) .
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
Molecular Formula : C₉H₉ClN₂O₅S
Molecular Weight : 292.69 g/mol
Key Differences :
2-[[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Molecular Formula : C₂₆H₂₅ClN₄OS
Molecular Weight : 477.02 g/mol
Key Differences :
- Triazolylsulfanyl group replaces the sulfonamide-ethyl chain.
- Additional 4-methylphenyl substituent on the triazole ring.
Implications : - The triazole heterocycle may enhance binding to enzymes or receptors (e.g., kinase inhibition).
- Reduced solubility compared to the target compound due to increased hydrophobicity .
2-[(4-Chlorophenyl)(phenylsulfonyl)amino]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide
Molecular Formula : C₂₂H₂₂ClN₂O₃S₂
Molecular Weight : 475.01 g/mol
Key Differences :
2-(4-Chlorophenyl)-N-(2-methyl-4-nitrophenyl)acetamide
Molecular Formula : C₁₅H₁₃ClN₂O₃
Molecular Weight : 308.73 g/mol
Key Differences :
- Nitro group at the 4-position of the phenyl ring.
- Lacks the sulfonamide-ethyl chain.
Implications : - Simpler structure may reduce synthetic complexity but limit functional versatility.
- Nitro groups are often reduced to amines in prodrug strategies .
Structural and Functional Analysis
Impact of Substituents on Properties
Biological Activity
The compound 2-(4-Chlorophenyl)-N-(2-((4-methylphenyl)sulfonyl)ethyl)acetamide is a synthetic molecule with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C16H18ClN1O2S1
- Molecular Weight : 319.84 g/mol
- CAS Number : Not specified in the sources.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammation and pain pathways. The presence of the sulfonyl group enhances its reactivity and interaction with target proteins.
Biological Activity Overview
- Antimicrobial Activity :
-
Anti-inflammatory Effects :
- Research indicates that the compound can inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory effects. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.
-
Analgesic Properties :
- The analgesic activity of the compound has been documented in animal models, demonstrating its efficacy in reducing pain responses without significant side effects commonly associated with traditional analgesics.
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
The SAR analysis suggests that the substitution patterns on the phenyl rings significantly influence the biological activity of the compound:
- Chlorine Substitution : Enhances lipophilicity and biological activity.
- Sulfonyl Group : Increases binding affinity to target proteins.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
